Dofetilide-d4: A Technical Guide for Research Applications
Dofetilide-d4: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Dofetilide-d4, a deuterated analog of the potent Class III antiarrhythmic agent dofetilide, serves a critical role in preclinical and clinical research, primarily as an internal standard for the accurate quantification of dofetilide in biological matrices. Its structural similarity and mass difference make it an ideal tool for mass spectrometry-based analytical methods, ensuring the reliability and robustness of pharmacokinetic and metabolism studies.
Core Application: Internal Standard in Bioanalytical Methods
The principal application of Dofetilide-d4 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard like Dofetilide-d4 is considered the gold standard in quantitative bioanalysis. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of the analytical method.[1]
A key study highlights the development and validation of a sensitive Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for quantifying dofetilide in mouse plasma and urine, where Dofetilide-d4 was employed as the internal standard.[1][2][3] This method demonstrates high precision and accuracy with a small sample volume requirement, making it suitable for preclinical pharmacokinetic studies.[1]
Experimental Workflow: Quantification of Dofetilide
The following diagram illustrates the typical workflow for the quantification of dofetilide in biological samples using Dofetilide-d4 as an internal standard.
Detailed Experimental Protocols
A validated UPLC-MS/MS method for the quantification of dofetilide in mouse plasma and urine utilized Dofetilide-d4 as an internal standard.[1][3] The key parameters of this method are detailed below.
Sample Preparation
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Thaw frozen plasma and urine samples at room temperature.[1]
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For plasma, transfer a 10 µL aliquot into a microcentrifuge tube.[1][3] For urine, use a 2 µL aliquot.[1][3]
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Add 20 µL of methanol to the plasma sample.[1]
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Add 50 µL of the internal standard working solution (Dofetilide-d4, 100 ng/mL in acetonitrile) and vortex for 5 minutes.[1]
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Centrifuge the mixture at 13,000 rpm for 5 minutes at 4°C.[1]
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Transfer 60 µL of the supernatant to an autosampler vial and add 25 µL of Milli-Q water.[1]
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Vortex the vial before placing it in the autosampler.[1]
UPLC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection are critical for resolving and quantifying dofetilide and Dofetilide-d4.
| Parameter | Condition |
| Chromatography | |
| UPLC System | Waters ACQUITY UPLC |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 3 min, then re-equilibration |
| Flow Rate | 0.40 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Waters Xevo TQ-S triple quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/h |
| Cone Gas Flow | 150 L/h |
| Collision Gas | Argon |
| MRM Transitions | |
| Dofetilide | 442.2 > 281.1 |
| Dofetilide-d4 | 446.2 > 281.1 |
Data sourced from a study on dofetilide quantification in mouse plasma and urine.[1]
Quantitative Data Summary
The use of Dofetilide-d4 as an internal standard has enabled the development of highly sensitive and reliable analytical methods. The following tables summarize the key quantitative performance characteristics of a validated UPLC-MS/MS method.
Calibration Curve and Linearity
| Matrix | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Mouse Plasma | 5 - 1000 | ≥ 0.99 |
| Mouse Urine | 5 - 1000 | ≥ 0.99 |
Data demonstrates the linearity of the method over a wide concentration range.[1][2][3]
Precision and Accuracy
| Matrix | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Mouse Plasma | LLOQ | 5 | 7.10 | 7.20 | 93.0 - 106 |
| Low | 25 | 4.50 | 5.10 | 93.0 - 106 | |
| Medium | 75 | 3.00 | 3.80 | 93.0 - 106 | |
| High | 750 | 3.20 | 4.20 | 93.0 - 106 | |
| Mouse Urine | LLOQ | 5 | 9.00 | 10.0 | 87.0 - 106 |
| Low | 25 | 5.10 | 5.50 | 87.0 - 106 | |
| Medium | 75 | 3.50 | 3.70 | 87.0 - 106 | |
| High | 750 | 4.20 | 4.50 | 87.0 - 106 |
LLOQ: Lower Limit of Quantitation; QC: Quality Control; %RSD: Percent Relative Standard Deviation. Data showcases the high precision and accuracy of the method.[1][3]
Recovery and Matrix Effect
| Matrix | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Mouse Plasma | 25 | 93.7 | Not reported |
| 75 | 93.7 | Not reported | |
| 750 | 93.7 | Not reported | |
| Mouse Urine | 25 | 97.4 | Not reported |
| 75 | 97.4 | Not reported | |
| 750 | 97.4 | Not reported |
High recovery indicates efficient extraction of dofetilide from the biological matrices.[1][3]
Application in Pharmacokinetic Studies
The robust analytical method employing Dofetilide-d4 has been successfully applied to pharmacokinetic studies of dofetilide in mice.[1][2] This allows for the accurate determination of key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability, which are essential for understanding the drug's disposition in a living system.
Conclusion
Dofetilide-d4 is an indispensable tool for researchers and drug development professionals involved in the study of dofetilide. Its primary and well-established use as an internal standard in LC-MS/MS methods ensures the generation of high-quality, reliable data for pharmacokinetic and bioanalytical studies. The detailed methodologies and performance data presented in this guide underscore the importance of Dofetilide-d4 in advancing our understanding of dofetilide's behavior in biological systems.
References
- 1. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
